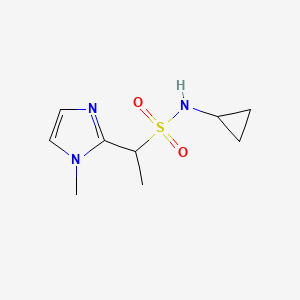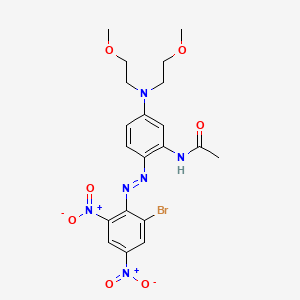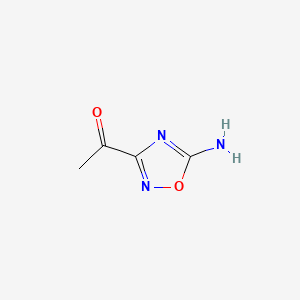
1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone is a heterocyclic compound featuring an oxadiazole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in the synthesis of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of amidoximes with acyl chlorides under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, yielding the desired oxadiazole derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxadiazole N-oxides, reduced heterocycles, and substituted oxadiazole derivatives .
Scientific Research Applications
1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the production of high-energy materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42837-62-7 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
1-(5-amino-1,2,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H5N3O2/c1-2(8)3-6-4(5)9-7-3/h1H3,(H2,5,6,7) |
InChI Key |
JLCNFOBYKXAGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NOC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

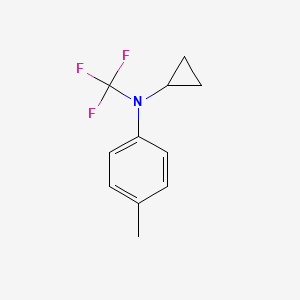
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

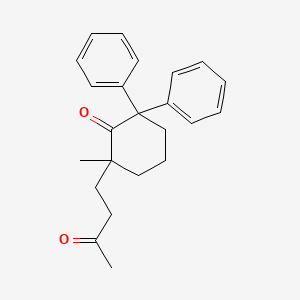
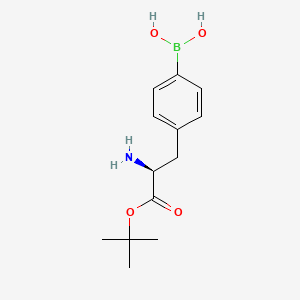

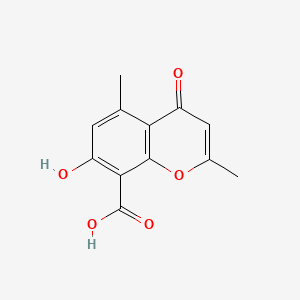

![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
